c-Met-IN-13 Exhibits Superior Biochemical Potency Compared to First-Generation c-Met Inhibitors
c-Met-IN-13 inhibits the c-Met kinase with an IC50 of 2.43 nM, representing a potency improvement over earlier tool compounds such as PHA-665752 (IC50 = 9 nM) and SU11274 (IC50 = 67 nM) . This approximately 3.7-fold increase in biochemical activity relative to PHA-665752 translates to a lower required working concentration in kinase assays, potentially reducing off-target effects mediated by non-specific compound interactions at higher doses [1].
| Evidence Dimension | In vitro c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2.43 nM |
| Comparator Or Baseline | PHA-665752: 9 nM; SU11274: 67 nM |
| Quantified Difference | 3.7-fold more potent than PHA-665752; 27.6-fold more potent than SU11274 |
| Conditions | Biochemical kinase assay (cell-free) |
Why This Matters
Lower IC50 enables use of lower compound concentrations in experimental setups, mitigating the risk of off-target activity and improving assay window.
- [1] InvivoChem. c-Met-IN-13. Catalog No. V52848. View Source
